REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH:7](C(OCC)=O)[CH:6]1[CH3:17])=[O:4].C(O)(=O)C(O)=O>O>[CH3:17][CH:6]1[CH2:7][C:8](=[O:11])[CH2:9][CH2:10][N:5]1[C:3]([O:2][CH3:1])=[O:4]
|
Name
|
ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)N1C(C(C(CC1)=O)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 40 hours
|
Duration
|
40 h
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with trichloromethane
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCC(C1)=O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |